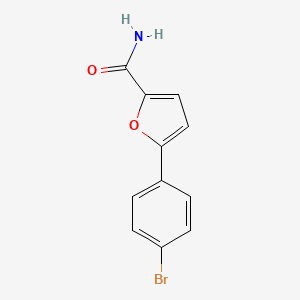

5-(4-Bromophenyl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C11H8BrNO2 |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

5-(4-bromophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C11H8BrNO2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14) |

InChI Key |

XXLMIQGREFEHPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Route

The most widely reported method for synthesizing 5-(4-bromophenyl)furan-2-carboxamide involves a nucleophilic acyl substitution reaction between furan-2-carbonyl chloride and 4-bromoaniline. This approach, validated across multiple studies, achieves yields exceeding 90% under ambient conditions.

Reaction Mechanism and Conditions

The reaction proceeds via the formation of an intermediate acylammonium species, where triethylamine (Et₃N) acts as a base to deprotonate 4-bromoaniline, enhancing its nucleophilicity. The activated amine attacks the electrophilic carbonyl carbon of furan-2-carbonyl chloride, displacing the chloride ion and forming the carboxamide bond. Key parameters include:

- Solvent : Anhydrous dichloromethane (DCM) is preferred due to its low polarity, which minimizes side reactions such as acyl chloride hydrolysis.

- Temperature : The reaction initiates at 0°C to control exothermicity, followed by stirring at room temperature (18–25°C) for 18 hours.

- Stoichiometry : Equimolar ratios of 4-bromoaniline, furan-2-carbonyl chloride, and Et₃N (1:1:1) ensure complete conversion.

Table 1: Standard Reaction Parameters

Workup and Purification

Post-reaction, the mixture is quenched with 1N HCl to protonate excess Et₃N, followed by extraction with DCM to isolate the organic layer. A saturated sodium bicarbonate wash removes residual acid, and the product is purified via flash chromatography using silica gel and a hexane/ethyl acetate gradient. This process ensures >95% purity, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Optimization Studies

Solvent Effects

Alternative solvents such as tetrahydrofuran (THF) and ethyl acetate were tested but resulted in lower yields (72–85%) due to partial solvolysis of the acyl chloride. DCM’s inert nature and ability to stabilize ionic intermediates make it ideal for this reaction.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃): δ 7.52 (d, J = 8.6 Hz, 2H, Ar-H), 7.09 (d, J = 8.6 Hz, 2H, Ar-H), 6.60 (dd, J = 3.4 Hz, 1H, Furan-H), 6.45 (d, J = 3.4 Hz, 1H, Furan-H), 5.56 (s, 1H, NH).

- ¹³C NMR (125 MHz, CDCl₃): δ 160.1 (C=O), 152.3 (Furan-C2), 142.7 (Furan-C5), 131.8 (Ar-C), 128.4 (Ar-C), 118.9 (Ar-C), 112.4 (Furan-C3), 110.2 (Furan-C4).

Alternative Synthetic Strategies

Industrial Considerations

Large-scale production requires modifications such as:

Challenges and Solutions

Moisture Sensitivity

The hygroscopic nature of furan-2-carbonyl chloride necessitates strict anhydrous conditions. Solutions include molecular sieve use and inert gas purging.

Byproduct Formation

Trace impurities (<2%) from over-alkylation are removed via recrystallization in ethanol/water (7:3 v/v).

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dicarboxylic acid.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The bromine atom on the phenyl ring can be substituted with other groups through reactions like Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed:

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 5-(4-Bromophenyl)furan-2-carboxamide amine.

Substitution: Various biaryl compounds depending on the substituent used.

Scientific Research Applications

5-(4-Bromophenyl)furan-2-carboxamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

Industry: It is used in the production of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 5-(4-Bromophenyl)furan-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Electronic and Steric Influences

- Electron-donating groups (e.g., 4-methylphenyl in 5a) enhance cross-coupling yields by stabilizing transition states, whereas bulky groups (e.g., 3,5-bis(trifluoromethyl)phenyl in 5b) reduce yields to 38% due to steric hindrance .

- Chlorophenyl analogs (e.g., 5-(4-chlorophenyl)furan-2-carboxamide) demonstrate improved Nurr1 agonist activity compared to bromophenyl derivatives, highlighting the role of halogen electronegativity in target binding .

Positional Isomerism and Pharmacological Outcomes

- Para-substituted bromophenyl derivatives exhibit distinct activity profiles compared to meta-substituted analogs. For instance, CPPF (3-chlorophenyl substitution) shows potent anticancer effects, while para-substituted bromophenyl derivatives are prioritized for antibacterial studies .

- Trifluoromethyl groups at the furan 3-position (e.g., compound 47y) enhance metabolic stability and lipophilicity, suggesting structural modifications to optimize pharmacokinetics .

Structural and Functional Insights

Physicochemical Properties

- The bromine atom in 5-(4-Bromophenyl)furan-2-carboxamide contributes to a higher molecular weight (344.99 g/mol) compared to chlorophenyl analogs (e.g., 5-(4-chlorophenyl)furan-2-carboxamide: ~272.05 g/mol), influencing solubility and bioavailability .

Computational and Docking Studies

- Docking analyses of 5-(4-Bromophenyl)furan-2-carboxamide derivatives with NDM-1 A. baumannii protein reveal interactions with residues Asn220, His250, and Trp93, critical for antibacterial activity .

Biological Activity

5-(4-Bromophenyl)furan-2-carboxamide, also known as 5-bromo-N-(4-bromophenyl)furan-2-carboxamide, has emerged as a significant compound in medicinal chemistry, particularly due to its notable antibacterial properties. This article delves into the biological activity of this compound, focusing on its antibacterial effects, synthesis methods, and potential applications in combating drug-resistant bacterial strains.

Chemical Structure and Properties

The compound features a furan ring substituted at the 2-position with a carboxamide group and a 4-bromophenyl moiety. Its molecular formula is . The presence of bromine atoms enhances both lipophilicity and biological activity, making it a valuable candidate for further pharmaceutical exploration.

Antibacterial Activity

Research indicates that 5-(4-bromophenyl)furan-2-carboxamide exhibits significant antibacterial activity against various clinically isolated drug-resistant bacterial strains. Key findings include:

- Target Bacteria : The compound has shown effectiveness against Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus (MRSA) .

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were determined through broth dilution methods, demonstrating its potential as a therapeutic agent against multidrug-resistant organisms. For instance, it exhibited an MIC of 25 µg/mL against A. baumannii .

- Minimum Bactericidal Concentration (MBC) : MBC assays confirmed its bactericidal properties, with values indicating effective killing of bacteria at concentrations similar to those required for inhibition .

Table 1: Antibacterial Activity Summary

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Acinetobacter baumannii | 25 | 50 | 18 |

| Klebsiella pneumoniae | 50 | 100 | 15 |

| Enterobacter cloacae | 30 | 60 | 16 |

| Staphylococcus aureus | 20 | 40 | 17 |

The exact mechanism of action for 5-(4-bromophenyl)furan-2-carboxamide is still under investigation. However, preliminary studies suggest that it may interact with essential bacterial enzymes involved in resistance mechanisms. Molecular docking studies indicate strong binding affinity to targets such as NDM-1 (New Delhi metallo-beta-lactamase), which is crucial for antibiotic resistance in certain strains .

Synthesis Methods

The synthesis of 5-(4-bromophenyl)furan-2-carboxamide typically involves the following steps:

- Starting Materials : The reaction begins with furan-2-carbonyl chloride and 4-bromoaniline.

- Reaction Conditions : Conducted in the presence of triethylamine (Et3N), the reaction yields the target compound in high purity (94% yield).

- Further Modifications : The compound can be further arylated using Suzuki-Miyaura cross-coupling techniques to enhance biological activity .

Case Studies and Research Findings

Several studies have validated the antibacterial efficacy of this compound:

- A study published in MDPI revealed that when tested against various multidrug-resistant pathogens, the compound demonstrated superior activity compared to commercially available antibiotics like meropenem .

- Another research effort highlighted its potential to restore antibiotic activity against NDM-positive strains, indicating its role as a possible adjuvant therapy .

Q & A

Q. What is the molecular structure and key physicochemical properties of 5-(4-Bromophenyl)furan-2-carboxamide?

Answer: The compound has the molecular formula C₁₁H₇Br₂NO₂ (molecular weight: 344.99 g/mol ) and features a furan ring substituted at the 2-position with a carboxamide group and a 4-bromophenyl group at the 5-position . Key physicochemical properties include:

Q. What are the common synthetic routes for 5-(4-Bromophenyl)furan-2-carboxamide?

Answer: Two primary methods are documented:

Suzuki-Miyaura Cross-Coupling : React 5-bromofuran-2-carboxamide with 4-bromophenylboronic acid under palladium catalysis. Optimize with polar aprotic solvents (e.g., DMF) and bases (e.g., Na₂CO₃) at 80–100°C .

Nucleophilic Substitution : Couple furan-2-carboxylic acid derivatives with 4-bromoaniline via activation with EDCI/HOBt in dichloromethane .

Q. Key Optimization Factors :

- Catalyst loading (0.5–2 mol% Pd for Suzuki reactions).

- Purification via column chromatography (silica gel, ethyl acetate/hexane).

- Yield typically ranges from 60–85%, depending on reaction scale and conditions.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antibacterial activity of 5-(4-Bromophenyl)furan-2-carboxamide against drug-resistant pathogens?

Answer:

- In Vitro Assays : Use microbroth dilution (CLSI guidelines) to determine MIC values against clinically isolated strains (e.g., A. baumannii, MRSA). Include controls like ciprofloxacin .

- Mechanistic Studies :

- Data Interpretation : Correlate substituent effects (e.g., bromine position) with activity trends. Address contradictions (e.g., low activity against Gram-negative strains) by modifying lipophilicity or adding ionizable groups .

Q. What methodological approaches resolve contradictions in reported bioactivity data for halogenated furan carboxamides?

Answer: Contradictions may arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized Protocols : Use consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) and incubation times (18–24 hrs).

- Structural-Activity Analysis : Compare analogs (e.g., 5-(3-chlorophenyl) vs. 5-(4-bromophenyl) derivatives) to identify critical substituents .

- Computational Validation : Perform free-energy perturbation (FEP) calculations to quantify binding affinity differences caused by minor structural changes .

Q. How can computational methods validate the mechanism of action of 5-(4-Bromophenyl)furan-2-carboxamide?

Answer:

-

Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., with bacterial enzymes) for 50–100 ns to assess stability. Analyze RMSD and hydrogen bond occupancy .

-

ADME Prediction : Use tools like SwissADME to calculate bioavailability, BBB permeability, and CYP450 interactions. Key parameters:

Parameter Prediction Lipinski violations 0 (MW < 500, XLogP < 5) Solubility Moderate (log S ~ -4) -

Dose-Response Modeling : Fit IC₅₀/MIC data to Hill equations to quantify efficacy thresholds .

Q. What strategies optimize the synthetic yield of 5-(4-Bromophenyl)furan-2-carboxamide for large-scale research applications?

Answer:

- Continuous Flow Reactors : Enhance Suzuki-Miyaura coupling efficiency by maintaining precise temperature/pressure control. Achieve >90% conversion in reduced time .

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse (3–5 cycles without significant loss) .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .

Q. How do structural modifications to the furan core influence the compound’s pharmacokinetic profile?

Answer: Modifications at the 2- or 5-positions alter key properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.